Sodium tripolyphosphate hexahydrate

Overview

Description

Sodium tripolyphosphate hexahydrate, also known as STPP, is an inorganic compound composed of sodium, phosphorus, and oxygen. It is a white powder that is widely used as a food additive, detergent builder, and water softener. STPP is also used in laboratory experiments, where it can be used to synthesize other compounds, as a reagent, and as a buffer.

Scientific Research Applications

Food Science and Technology : Carneiro et al. (2013) investigated the effects of sodium tripolyphosphate on frozen shrimp muscle using Low Field Nuclear Magnetic Resonance (LF 1H NMR). This study highlighted its role in food preservation and quality enhancement (Carneiro et al., 2013).

Radiopharmaceuticals : Fong et al. (1979) synthesized a compound using hexahydrated sodium tripolyphosphate for use in bone scanning, indicating its potential in medical imaging and diagnostic applications (Fong et al., 1979).

Nuclear Chemistry : Matsuura, Shinohara, and Lin (1969) explored the reactions of sodium tripolyphosphate hexahydrate under different conditions, including irradiation, which is relevant in the field of hot atom chemistry (Matsuura et al., 1969).

Construction and Engineering : Tan et al. (2015) studied sodium tripolyphosphate's impact on cement paste fluidity, demonstrating its importance in improving the workability of cement and concrete (Tan et al., 2015).

Chemical Plant Optimization : Raskovic (2007) presented a study on improving and optimizing a sodium tripolyphosphate plant, highlighting its significance in industrial process efficiency (Raskovic, 2007).

Chemical Engineering Data : Banach and Makara (2011) focused on the thermal decomposition of sodium tripolyphosphate, which is essential for understanding its stability and reactivity under various conditions (Banach & Makara, 2011).

Crystal Growth and Morphology : Li (2006) explored the effects of sodium tripolyphosphate on the crystal growth habit and morphology of gypsum dihydrate, an important aspect in the field of materials science (Li, 2006).

Toxicology and Environmental Science : Gurses et al. (2018) characterized sodium tripolyphosphate residues on surfaces, providing insights into its environmental impact and potential toxicity (Gurses et al., 2018).

Food Science and Poultry Products : Smith and Rose (1995) investigated the use of sodium tripolyphosphate in optimizing the functional properties of poultry products and whey protein concentrates (Smith & Rose, 1995).

Antimicrobial Research : Palmeira-de-Oliveira et al. (2011) studied the in vitro anti-Candida activity of sodium tripolyphosphate, suggesting its potential in developing new therapeutic approaches for mucocutaneous infections (Palmeira-de-Oliveira et al., 2011).

Mechanism of Action

Safety and Hazards

Sodium tripolyphosphate hexahydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers The paper titled “Assessment and comparison of technological variants of the sodium tripolyphosphate production with the use of multi-criteria analysis” discusses the production methods of Sodium tripolyphosphate . Another paper titled “Phosphorus Research Bulletin Vol. 4 (1994), 117-122” discusses the thermal behavior of this compound .

properties

IUPAC Name |

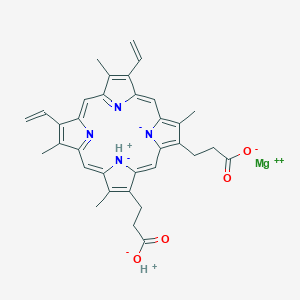

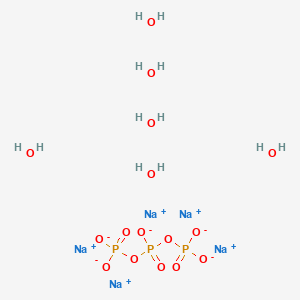

pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Na.H5O10P3.6H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);6*1H2/q5*+1;;;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXJOKTYAQIFRP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na5O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046605 | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15091-98-2 | |

| Record name | Sodium tripolyphosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TRIPOLYPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Y93S4UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Sodium Tripolyphosphate Hexahydrate in the formation of calcium phosphate/collagen composites?

A1: this compound plays a crucial role as a source of orthophosphate ions during the mineralization of collagen matrices to form calcium phosphate/collagen composites []. When a solution of this compound (specifically, 0.56 M Sodium Dibasic Phosphate (Na2HPO4) with a pH of ~14) crystallizes, it produces this compound (Na5P3O10)·6H2O along with Na2HPO4 [1]. This crystallization process leads to a controlled release of orthophosphate ions, which are essential for the subsequent precipitation of minerals and the formation of the composite material.

Q2: Are there any studies on the stability of this compound under different conditions?

A2: Yes, there is research dedicated to understanding the dehydration process of this compound []. While the specific conditions studied are not detailed in the abstract, this research highlights the importance of understanding the stability of this compound, especially as its hydration state can influence its properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)